molecular formula C10H11ClFN3 B8219994 1-[1-(3-fluorophenyl)-1H-pyrazol-5-yl]methanamine hydrochloride

1-[1-(3-fluorophenyl)-1H-pyrazol-5-yl]methanamine hydrochloride

Cat. No.: B8219994
M. Wt: 227.66 g/mol
InChI Key: IMTBRALLPACPMF-UHFFFAOYSA-N
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Description

1-[1-(3-Fluorophenyl)-1H-pyrazol-5-yl]methanamine hydrochloride is a fluorinated pyrazole derivative with the molecular formula C₁₀H₁₁ClFN₃ and a molecular weight of 227.67 g/mol . It features a pyrazole ring substituted at the 1-position with a 3-fluorophenyl group and a methanamine moiety at the 5-position, which is protonated as a hydrochloride salt to enhance solubility. This compound is cataloged under CBR01206 (AldrichCPR) and 10-F302698 (CymitQuimica) .

Properties

IUPAC Name

[2-(3-fluorophenyl)pyrazol-3-yl]methanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10FN3.ClH/c11-8-2-1-3-9(6-8)14-10(7-12)4-5-13-14;/h1-6H,7,12H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMTBRALLPACPMF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)N2C(=CC=N2)CN.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11ClFN3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.66 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Pyrazole Ring Formation via Cyclocondensation

The synthesis typically begins with the formation of the pyrazole core. A common approach involves reacting 3-fluorophenylhydrazine with a β-diketone or β-keto ester under acidic conditions. For example:

  • Reactants : 3-Fluorophenylhydrazine (1.0 eq) and ethyl acetoacetate (1.2 eq)

  • Conditions : Reflux in ethanol with glacial acetic acid (5 mol%) for 12–16 hours.

  • Yield : 68–72% of 1-(3-fluorophenyl)-3-methyl-1H-pyrazole-5-carboxylate.

Mechanism :

  • Hydrazone formation : Nucleophilic attack of the hydrazine on the carbonyl carbon.

  • Cyclization : Acid-catalyzed intramolecular dehydration to form the pyrazole ring.

Functionalization of the Pyrazole Core

The carboxylate intermediate undergoes reduction and amination to introduce the methanamine group:

Step 1: Reduction of Ester to Alcohol

  • Reagents : LiAlH₄ (3.0 eq) in anhydrous THF

  • Conditions : 0°C to room temperature, 4 hours.

  • Yield : 85–90% of 1-(3-fluorophenyl)-3-(hydroxymethyl)-1H-pyrazole.

Step 2: Conversion to Amine

  • Reagents : Thionyl chloride (2.5 eq) followed by ammonia gas (excess)

  • Conditions :

    • Chlorination at 40°C for 2 hours.

    • Amination in liquid NH₃ at −30°C for 6 hours.

  • Yield : 60–65% of 1-[1-(3-fluorophenyl)-1H-pyrazol-5-yl]methanamine.

Hydrochloride Salt Formation

The free base is treated with HCl gas in anhydrous diethyl ether:

  • Conditions : 0°C for 1 hour, followed by filtration and drying under vacuum.

  • Purity : ≥98% (HPLC).

Optimization Strategies for Industrial-Scale Production

Catalytic Improvements

ParameterTraditional MethodOptimized Method
CatalystGlacial acetic acidZrCl₄ (0.5 mol%)
Reaction Time16 hours6 hours
Yield68%82%
Source

Solvent Systems

  • Polar aprotic solvents (DMF, DMSO) increase reaction rates but require stringent purification.

  • Eco-friendly alternatives : Ethanol-water (4:1) reduces environmental impact while maintaining 75% yield.

Analytical Characterization

Spectroscopic Data

TechniqueKey Signals
¹H NMR (400 MHz, D₂O)δ 7.45–7.52 (m, 3H, Ar-H), 6.32 (s, 1H, pyrazole-H), 3.89 (s, 2H, CH₂NH₂).
ESI-MS m/z 206.1 [M+H]⁺ (calc. 206.09)
HPLC Retention time: 8.2 min (C18 column, 0.1% TFA in H₂O/MeCN).

Purity Assessment

ImpuritySourceResolution Method
Unreacted hydrazineIncomplete cyclizationSilica gel chromatography
Oligomeric byproductsHigh-temperature stepsRecrystallization (EtOH/H₂O)

Comparative Analysis of Synthetic Routes

MethodAdvantagesLimitationsYield (%)
Classical cyclocondensationLow costLong reaction times68
Microwave-assisted80% fasterSpecialized equipment78
Flow chemistryScalable to kg-scaleHigh initial investment85

Data synthesized from.

Industrial Challenges and Solutions

Crystallization Control

  • Problem : Polymorphism in hydrochloride salt affects bioavailability.

  • Mitigation : Seeded crystallization with controlled cooling rates (0.5°C/min).

Recent Advances (2023–2025)

Photocatalytic Amination

  • Protocol : Visible-light-driven amination using Ru(bpy)₃²⁺ catalyst.

  • Benefits : 90% yield at room temperature in 4 hours.

Biocatalytic Approaches

  • Enzyme : Transaminase from Aspergillus terreus (engineered variant).

  • Result : 92% enantiomeric excess for chiral derivatives.

HazardPrecautionary MeasureRegulatory Compliance
Hydrazine exposureClosed-system reactorsOSHA PEL: 0.1 ppm
HCl gas releaseScrubbers with NaOHEPA Tier II reporting

Chemical Reactions Analysis

Types of Reactions

1-[1-(3-fluorophenyl)-1H-pyrazol-5-yl]methanamine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in various substituted derivatives depending on the nucleophile used .

Scientific Research Applications

Anticancer Activity

Recent studies have indicated that compounds similar to 1-[1-(3-fluorophenyl)-1H-pyrazol-5-yl]methanamine hydrochloride exhibit significant anticancer properties. For instance, pyrazole derivatives have been investigated for their ability to inhibit androgen receptor pathways, which are crucial in the development of prostate cancer. The compound's mechanism involves acting as an antagonist to androgen receptors, thereby potentially reducing tumor growth in androgen-dependent cancers .

Neurological Disorders

The compound has been studied for its effects on neurological disorders such as Alzheimer's disease. Research suggests that pyrazole derivatives can modulate neuroinflammation and oxidative stress, which are key factors in neurodegenerative diseases. In vitro studies have shown that these compounds can protect neuronal cells from apoptosis induced by oxidative stress .

Antimicrobial Properties

Another area of research is the antimicrobial activity of pyrazole derivatives. Studies have demonstrated that compounds with similar structures possess significant antifungal and antibacterial properties. For example, derivatives have shown effectiveness against various strains of bacteria and fungi, indicating potential for development into new antimicrobial agents .

Data Table: Summary of Research Findings

Study FocusFindingsReference
Anticancer ActivityInhibition of androgen receptor pathways
Neurological DisordersNeuroprotection against oxidative stress
Antimicrobial PropertiesEffective against bacterial and fungal strains

Case Study 1: Prostate Cancer Treatment

A study conducted on a series of pyrazole derivatives, including this compound, demonstrated significant tumor reduction in prostate cancer models. The compound was administered in various dosages, showing a dose-dependent response in inhibiting tumor growth and progression .

Case Study 2: Neuroprotective Effects

In a model of Alzheimer's disease, researchers evaluated the neuroprotective effects of pyrazole derivatives. The results indicated that treatment with these compounds led to reduced levels of inflammatory markers and improved cognitive function in treated animals compared to controls .

Mechanism of Action

The mechanism of action of 1-[1-(3-fluorophenyl)-1H-pyrazol-5-yl]methanamine hydrochloride involves its interaction with specific molecular targets. The compound is known to bind to certain enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of receptor signaling pathways .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Molecular Comparisons

The following table summarizes key structural analogs and their properties:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Features Evidence ID
1-[1-(3-Fluorophenyl)-1H-pyrazol-5-yl]methanamine hydrochloride C₁₀H₁₁ClFN₃ 227.67 3-fluorophenyl on pyrazole N1; methanamine at C5
1-[3-(4-Fluorophenyl)isoxazol-5-yl]methanamine hydrochloride C₁₀H₁₀ClFN₂O 228.65 Isoxazole core; 4-fluorophenyl at C3; methanamine at C5
1-{1-[(2-Fluorophenyl)methyl]-1H-pyrazol-5-yl}methanamine hydrochloride C₁₁H₁₂ClFN₃ 205.23 2-Fluorobenzyl group on pyrazole N1; methanamine at C5
(1-(Pyridin-3-yl)-3-(trifluoromethyl)-1H-pyrazol-5-yl)methanamine hydrochloride C₁₀H₁₀ClF₃N₄ 278.66 Pyridin-3-yl on pyrazole N1; CF₃ at C3; methanamine at C5
[3-(1H-Pyrazol-1-yl)phenyl]methanamine hydrochloride C₁₀H₁₁ClN₄ 222.68 Pyrazole at phenyl C3; methanamine on phenyl

Key Differences and Implications

Aromatic Substitution Patterns
  • Fluorine Position: The target compound’s 3-fluorophenyl group contrasts with the 4-fluorophenyl (isoxazole analog) and 2-fluorobenzyl (benzyl-substituted pyrazole) .
  • Heterocyclic Core : Replacing pyrazole with isoxazole (as in C₁₀H₁₀ClFN₂O) introduces an oxygen atom, reducing nitrogen content and altering hydrogen-bonding capacity .
Functional Group Modifications
  • Trifluoromethyl (CF₃) Addition : The pyridinyl-trifluoromethyl analog (C₁₀H₁₀ClF₃N₄) exhibits enhanced lipophilicity and metabolic stability due to the CF₃ group, which may improve blood-brain barrier penetration compared to the target compound .
  • Benzyl vs.
Amine Positioning
  • Methanamine placement on the heterocycle (pyrazole C5) versus the aromatic ring (phenyl methanamine in C₁₀H₁₁ClN₄) shifts the molecule’s polarity and electronic distribution, impacting solubility and target engagement .

Biological Activity

1-[1-(3-fluorophenyl)-1H-pyrazol-5-yl]methanamine hydrochloride is a compound that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

  • Chemical Formula : C₆H₈F N₃·HCl
  • Molecular Weight : 179.62 g/mol
  • Structure : The compound features a pyrazole ring substituted with a 3-fluorophenyl group and a methanamine moiety.

The biological activity of this compound primarily revolves around its interaction with various biological targets, notably in cancer therapeutics and inflammatory conditions. Pyrazole derivatives have shown promise in inhibiting specific pathways involved in tumor growth and inflammation.

Key Mechanisms:

  • Inhibition of Kinases : Pyrazole derivatives, including this compound, have been identified as selective inhibitors of kinases such as p38 MAP kinase, which plays a crucial role in inflammatory responses and cell proliferation .
  • Cytotoxic Effects : Research indicates that compounds similar to this compound exhibit significant cytotoxicity against various cancer cell lines, suggesting potential for anticancer applications .

Cytotoxicity Studies

A summary of cytotoxicity data from various studies is presented in Table 1. The table highlights the IC₅₀ values against different cancer cell lines.

CompoundCell LineIC₅₀ (µM)
This compoundMCF712.50
Similar Pyrazole DerivativeA54926.00
Similar Pyrazole DerivativeHCT1163.30

Table 1: Cytotoxicity of this compound and related compounds against various cancer cell lines.

Case Studies

Recent studies have demonstrated the efficacy of pyrazole derivatives in preclinical models:

  • Study on MCF7 Cell Line : A study reported that the compound exhibited an IC₅₀ value of 12.50 µM against the MCF7 breast cancer cell line, indicating significant cytotoxic activity .
  • Anti-inflammatory Potential : Another investigation assessed the anti-inflammatory properties of pyrazole derivatives, revealing that certain analogs could effectively reduce pro-inflammatory cytokine levels in vitro .

Pharmacological Applications

The pharmacological profile of this compound suggests its potential use in treating:

  • Cancer : Due to its cytotoxic effects on various cancer cell lines.
  • Inflammatory Diseases : As a selective inhibitor of inflammatory pathways.

Q & A

Q. How to resolve discrepancies in reported biological activity across studies?

  • Methodological Answer : Standardize assay conditions (e.g., cell line passage number, serum concentration) and validate compound solubility using nephelometry. Cross-test with reference compounds (e.g., SR141716 for cannabinoid receptor studies) to calibrate activity thresholds. Meta-analysis of dose-response curves can identify outliers due to assay sensitivity .

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